molecular formula C9H6F3NO B1593457 3-Methoxy-5-(trifluoromethyl)benzonitrile CAS No. 868167-61-7

3-Methoxy-5-(trifluoromethyl)benzonitrile

Cat. No. B1593457
M. Wt: 201.14 g/mol
InChI Key: DSMSXBUFGYTQPM-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H6F3NO. Its molecular weight is 201.15 . It’s used in biochemical research .


Molecular Structure Analysis

The InChI code for 3-Methoxy-5-(trifluoromethyl)benzonitrile is 1S/C9H6F3NO/c1-14-8-3-6 (5-13)2-7 (4-8)9 (10,11)12/h2-4H,1H3 .


Physical And Chemical Properties Analysis

3-Methoxy-5-(trifluoromethyl)benzonitrile is a solid or semi-solid or liquid at room temperature . Its boiling point is 38°C .

Scientific Research Applications

Photochemical Reactions

One study explores the photoinduced reactions of 3-phenyl-2H-azirines with carboxylate esters, producing 5-alkoxy-3-oxazolines. The process involves regiospecific addition of the ester carbonyl group to an azirine-derived benzonitrile-methylide 'dipole'. This research provides a pathway to synthesize relatively unknown 5-alkoxy-3-oxazolines, offering insights into the reactivity and potential applications of benzonitrile derivatives in photochemical synthesis (Gilgen et al., 1975).

Material Science

In the realm of materials science, 4-(Trifluoromethyl)-benzonitrile has been used as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium ion batteries. This additive significantly improves cyclic stability and capacity retention, demonstrating the compound's utility in enhancing the performance of energy storage devices (Huang et al., 2014).

Synthetic Chemistry

The controlled conversion of phenylacetic acids to benzonitriles using bis(2-methoxyethyl)aminosulfur trifluoride showcases a practical method for synthesizing benzonitriles. This highlights the application of benzonitrile derivatives in facilitating the synthesis of complex organic compounds (Kangani et al., 2008).

Photophysical Studies

Spectroscopic studies of bipolarons from oligomerized 3-methoxythiophene provide insights into solution-phase redox processes relevant to the behavior of polythiophenes. Such studies can inform the development of electronic and photonic materials (Chang & Miller, 1987).

Solar Energy

Research on benzonitrile-based electrolytes for dye-sensitized solar cells (DSSCs) demonstrates the beneficial effect of benzonitrile as an electrolyte solvent. The very low vapor pressure of benzonitrile ensures long-term stability and efficiency in DSSCs, highlighting its potential in sustainable energy technologies (Latini et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H332-H335, and the precautionary statements are P280-P305+P351+P338-P310 .

properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMSXBUFGYTQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650532
Record name 3-Methoxy-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-(trifluoromethyl)benzonitrile

CAS RN

868167-61-7
Record name 3-Methoxy-5-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868167-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-iodo-3-methoxy-5-(trifluoromethyl)benzene (200 mg, 0.66 mmol) in DMF (2 mL) was added CuCN (300 mg, 5.0 mmol). The reaction was stirred at 100° C. for 24 hours and then poured into aq. NH3 (40 mL). The mixture was extracted with EtOAc (70 mL) and the organic extracts were washed with brine (25 mL), dried over Na2SO4, filtered, and concentrated. Purification by flash chromatography with 5% to 80% EtOAc/hexanes afforded 3-methoxy-5-(trifluoromethyl)benzonitrile. Rf=0.64 (50% EtOAc/hexanes). 1H NMR (CDCl3, 600 MHz) δ 7.47 (s, 1H), 7.34 (s, 1H), 7.31 (s, 1H), 3.89 (s, 3H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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